(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
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Overview
Description
(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system containing both a thiophene and a pyrimidine ring, with an acetic acid moiety attached. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate, followed by cyclization to form the thienopyrimidine core . The reaction conditions often include heating under reflux in solvents such as 1,4-dioxane with a catalytic amount of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid has several scientific research applications, including:
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system and are known for their antiproliferative and antimicrobial activities.
Benzothiophene derivatives: These compounds also contain a thiophene ring and are studied for their diverse pharmacological properties.
Uniqueness
(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness can influence its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-11(18)6-16-8-15-13-12(14(16)19)10(7-20-13)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIQKORHORESIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641711 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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